molecular formula C22H22N2O5S B12203607 N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12203607
M. Wt: 426.5 g/mol
InChI Key: ORYXUSNJCRWIGB-RGEXLXHISA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone ring, a hydroxyphenyl group, and a methoxybenzylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps. One common method includes the condensation of 4-hydroxyphenethylamine with a thiazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The intermediate product is then reacted with 2-methoxybenzaldehyde to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The methoxybenzylidene moiety can be reduced to form the corresponding alcohol.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects. For example, its anti-inflammatory properties may result from the inhibition of cyclooxygenase enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Uniqueness

N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research.

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C22H22N2O5S/c1-29-18-5-3-2-4-16(18)14-19-21(27)24(22(28)30-19)13-11-20(26)23-12-10-15-6-8-17(25)9-7-15/h2-9,14,25H,10-13H2,1H3,(H,23,26)/b19-14-

InChI Key

ORYXUSNJCRWIGB-RGEXLXHISA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC=C(C=C3)O

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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